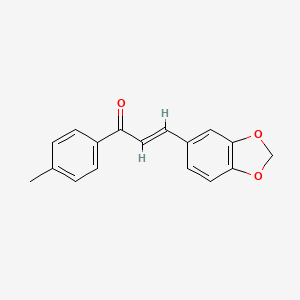

Chalcone, 4'-methyl-3,4-(methylenedioxy)-

Descripción general

Descripción

These compounds are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . Chalcones are known for their diverse therapeutic activities, including anticancer, antioxidant, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, and cardiovascular activities .

Métodos De Preparación

The synthesis of chalcones typically involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base such as sodium hydroxide . For Chalcone, 4’-methyl-3,4-(methylenedioxy)-, the specific synthetic route involves the reaction of 4-methylbenzaldehyde with 3,4-(methylenedioxy)acetophenone under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Chalcone, 4’-methyl-3,4-(methylenedioxy)-, undergoes various chemical reactions, including:

Oxidation: Chalcones can be oxidized to form flavones.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.

Common reagents used in these reactions include oxidizing agents like iodine for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions . Major products formed from these reactions include flavones, dihydrochalcones, and various substituted chalcones .

Aplicaciones Científicas De Investigación

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The derivative 4'-methyl-3,4-(methylenedioxy)-chalcone has shown promising results in various studies:

- Tumor Suppression : Research indicates that 3',4'-methylenedioxy chalcone derivatives exhibit significant tumor suppression activity. In vitro studies have demonstrated that these derivatives are more effective than traditional chemotherapeutics like 5-fluorouracil against various cancer cell lines, including human lung (A549), colon (SW620), and liver (HepG2) cancers .

- Mechanism of Action : The mechanism by which chalcones exert their anticancer effects includes the induction of apoptosis in cancer cells and inhibition of cell proliferation. This is attributed to their ability to modulate multiple signaling pathways involved in cancer progression .

Neuropharmacological Effects

Chalcones also display potential in treating neurological disorders:

- CNS Activity : Studies have highlighted the anxiolytic and antidepressant properties of chalcone derivatives. For instance, certain chalcones have demonstrated antinociceptive effects in animal models, suggesting their utility in pain management and as potential treatments for anxiety and depression .

- Behavioral Studies : Behavioral paradigms have been employed to assess the efficacy of chalcones on anxiety-like behaviors and depression models, indicating their role as novel compounds for CNS disorders .

Antioxidant and Anti-inflammatory Properties

The antioxidant capabilities of chalcones contribute to their therapeutic potential:

- Free Radical Scavenging : Chalcones can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage .

- Anti-inflammatory Effects : Research has shown that chalcones can inhibit pro-inflammatory cytokines and enzymes, making them valuable in treating inflammatory conditions .

Other Therapeutic Applications

Beyond cancer and neurological applications, chalcones have been explored for several other health benefits:

- Antimicrobial Activity : Chalcone derivatives possess antibacterial and antiviral properties. They have been tested against various pathogens, showing effectiveness against resistant strains of bacteria .

- Potential in Amyloid Diseases : Some studies suggest that chalcone derivatives may be beneficial in treating amyloid diseases such as Alzheimer's disease and Parkinson's disease due to their ability to inhibit amyloid fibril formation .

Data Table: Summary of Biological Activities

Case Studies

- Tumor Cell Inhibition Study : A study conducted on the efficacy of 3',4'-methylenedioxy chalcone derivatives revealed that these compounds significantly inhibited the growth of lung cancer cells compared to standard treatments. The study utilized a series of dose-response assays to quantify the level of inhibition .

- Neuropharmacological Assessment : Another investigation focused on the behavioral effects of a specific chalcone derivative showed a marked reduction in anxiety-like behaviors in rodent models when administered at therapeutic doses. This suggests potential for clinical applications in treating anxiety disorders .

Mecanismo De Acción

The mechanism of action of Chalcone, 4’-methyl-3,4-(methylenedioxy)-, involves its ability to modulate various molecular targets and pathways. It can inhibit the activity of enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The α,β-unsaturated carbonyl system in chalcones is crucial for their biological activity, allowing them to interact with various molecular targets .

Comparación Con Compuestos Similares

Chalcone, 4’-methyl-3,4-(methylenedioxy)-, can be compared with other chalcones such as:

Dihydrochalcone: A reduced form of chalcone with different biological activities.

Flavone: An oxidized form of chalcone with distinct biological properties.

The uniqueness of Chalcone, 4’-methyl-3,4-(methylenedioxy)-, lies in its specific substitutions, which confer unique biological activities and potential therapeutic applications .

Actividad Biológica

Chalcone, 4'-methyl-3,4-(methylenedioxy)- is a member of the chalcone family, which are open-chain flavonoids known for their diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications across various fields, including oncology, anti-inflammatory treatments, and antimicrobial properties.

Chemical Structure and Synthesis

Chalcones are typically synthesized through the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide. The specific structure of Chalcone, 4'-methyl-3,4-(methylenedioxy)- includes a methylenedioxy group that enhances its biological activity by modulating various molecular targets and pathways.

Biological Activities

1. Anticancer Properties

Chalcone derivatives have shown significant anticancer activity. Research indicates that Chalcone, 4'-methyl-3,4-(methylenedioxy)- can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that derivatives of this chalcone exhibited higher tumor suppression activity compared to standard chemotherapeutics like 5-fluorouracil .

2. Antioxidant Activity

The antioxidant capacity of Chalcone, 4'-methyl-3,4-(methylenedioxy)- has been evaluated using various assays, including the DPPH radical scavenging method. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

3. Anti-inflammatory Effects

Chalcone derivatives have also been studied for their anti-inflammatory properties. In vivo studies showed that these compounds can significantly reduce inflammation in models of xylene-induced ear edema in mice . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance anti-inflammatory efficacy.

4. Antimicrobial Activity

Chalcone, 4'-methyl-3,4-(methylenedioxy)- exhibits antimicrobial properties against a range of pathogenic microorganisms. In vitro studies have confirmed its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The structure of the chalcone influences its antimicrobial potency, providing insights for developing new antimicrobial agents.

The biological activities of Chalcone, 4'-methyl-3,4-(methylenedioxy)- can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound can inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways: It affects various signaling pathways related to cell proliferation and apoptosis.

- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells through intrinsic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of Chalcone derivatives:

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-12-2-6-14(7-3-12)15(18)8-4-13-5-9-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGMSRAHCNKMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194112 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37620-38-5 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37620-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.